ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its thiophene core.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C17H18N2O5S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-5-24-17(21)14-9(2)11(4)25-16(14)18-15(20)12-7-6-8-13(10(12)3)19(22)23/h6-8H,5H2,1-4H3,(H,18,20) |
InChI Key |
YSIMAUGBYRDMAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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